![molecular formula C7H11BrO B13480959 rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane](/img/structure/B13480959.png)
rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[321]octane is a bicyclic compound with a unique structure that includes a bromine atom and an oxabicyclo framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the intramolecular [3 + 2] nitrone cycloaddition reaction. This method is highly regio- and diastereoselective, allowing for the efficient synthesis of complex bicyclo[3.2.1]octane scaffolds from readily accessible vinylogous carbonates and N-substituted hydroxylamine hydrochlorides . The reaction is typically carried out under catalyst-free conditions, making it operationally simple and efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify its structure.
Cycloaddition Reactions: The oxabicyclo framework allows for further cycloaddition reactions, expanding its utility in complex molecule synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are typical methods.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted oxabicyclo compounds, while oxidation and reduction can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, potentially leading to new therapeutic agents.
Material Science: Its properties can be exploited in the design of novel materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane involves its interaction with various molecular targets. The bromine atom and oxabicyclo framework allow it to participate in specific binding interactions and chemical reactions. These interactions can modulate biological pathways, making it useful in medicinal chemistry for targeting specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
rac-(1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octane: Similar in structure but with an iodine atom instead of bromine.
rac-(1R,4R,5R)-4-chloro-6-oxabicyclo[3.2.1]octane: Contains a chlorine atom, offering different reactivity and applications.
Uniqueness
rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry for introducing bromine into complex molecules, which can be further modified through various chemical reactions.
Propiedades
Fórmula molecular |
C7H11BrO |
|---|---|
Peso molecular |
191.07 g/mol |
Nombre IUPAC |
(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H11BrO/c8-6-2-1-5-3-7(6)9-4-5/h5-7H,1-4H2/t5-,6-,7-/m1/s1 |
Clave InChI |
XWJGCNVUSVPYMU-FSDSQADBSA-N |
SMILES isomérico |
C1C[C@H]([C@H]2C[C@@H]1CO2)Br |
SMILES canónico |
C1CC(C2CC1CO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



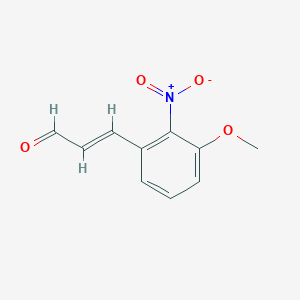
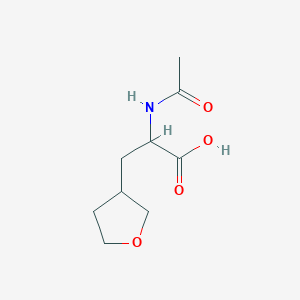
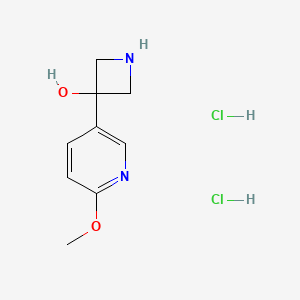
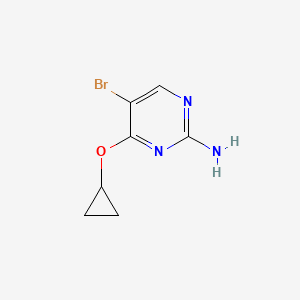
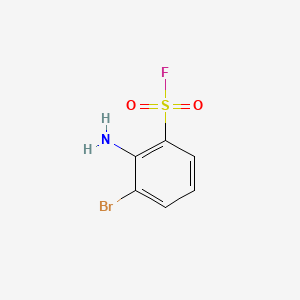
![lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)
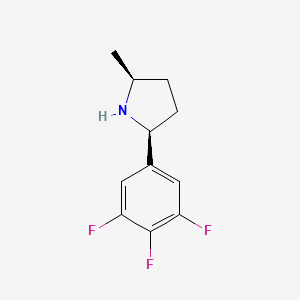
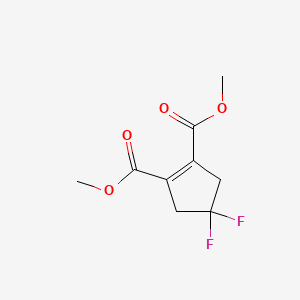
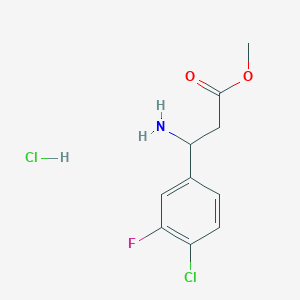
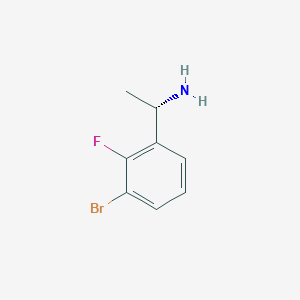

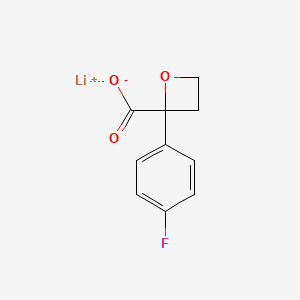
![{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B13480967.png)
